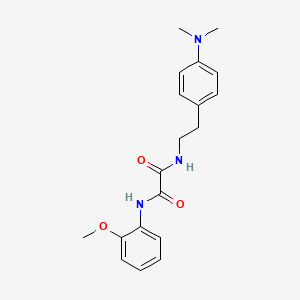

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Interaction with DNA and Bacterial Cells

A study on the synthesis and characterization of a light-switchable polymer demonstrates its application in condensing and releasing double-strand DNA upon light irradiation. This polymer exhibits a unique ability to switch its antibacterial activity to a non-toxic character when exposed to Escherichia coli bacterial cells, both in solution and on surfaces. This feature is attributed to the photolabile o-nitrobenzyl carboxymethyl pendant moiety, which transforms to a zwitterionic carboxybetaine form upon irradiation at 365 nm (Sobolčiak et al., 2013).

Oxidation in Water by Photoassisted Fenton Reaction

Research on the complete oxidation of metolachlor and methyl parathion in water through the photoassisted Fenton reaction (Fe3+/H2O2/u.v.) reveals a rapid decomposition process. This method results in the complete mineralization of metolachlor to HCl, inorganic N, and CO2, demonstrating a mild and effective remedy for dilute pesticide wastes. The study highlights the potential for photoassisted Fenton oxidation as an environmentally friendly approach to water treatment (Pignatello & Sun, 1995).

Influence of Substitution on pKa Values

An investigation into the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom provides insights into the chemistry of N1N1-dimethylamidines. This study, involving three series of N1N1-dimethylamidines, explores the correlation between pKa values and the structural configuration of these compounds, shedding light on the intricate balance between electronic effects and molecular stability (Oszczapowicz & Krawczyk, 1989).

Photochromism of Bichromophoric Oxazines

A study on the synthesis and photochemical properties of a series of photochromic [1,3]oxazines reveals their potential applications in materials science. These compounds, which exhibit photochromism upon excitation, could be utilized in the development of new materials with light-responsive properties. The research highlights the influence of substituents on the photochemical behavior of these oxazines, offering a pathway for the design of advanced photofunctional materials (Deniz et al., 2009).

Receptor Interaction Profiles of Novel Derivatives

A comprehensive study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared to their 2C drugs and lysergic acid diethylamide (LSD) counterparts offers insights into the pharmacological properties of these substances. The findings indicate that NBOMe drugs are potent agonists of the 5-HT2A receptor, suggesting their strong hallucinogenic effects and potential for research in neuroscience and pharmacology (Rickli et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNVNFLCLOMIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide](/img/structure/B2662018.png)

![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2662028.png)